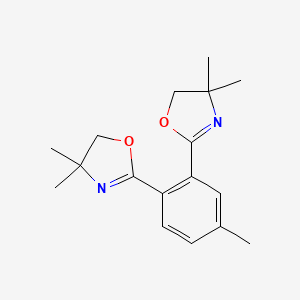

2,2'-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole)

Description

2,2'-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) (CAS: 1224193-67-2) is a bis-oxazoline ligand characterized by a central 4-methyl-substituted phenylene ring flanked by two 4,4-dimethyl-4,5-dihydrooxazole moieties . This compound is widely utilized in asymmetric catalysis due to its ability to coordinate transition metals, facilitating enantioselective transformations. It is commercially available with high purity (98%) and is typically stored under standard laboratory conditions (room temperature, sealed, and protected from moisture) .

Properties

Molecular Formula |

C17H22N2O2 |

|---|---|

Molecular Weight |

286.37 g/mol |

IUPAC Name |

2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-methylphenyl]-4,4-dimethyl-5H-1,3-oxazole |

InChI |

InChI=1S/C17H22N2O2/c1-11-6-7-12(14-18-16(2,3)9-20-14)13(8-11)15-19-17(4,5)10-21-15/h6-8H,9-10H2,1-5H3 |

InChI Key |

MSYTXJHGQKDFLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC(CO2)(C)C)C3=NC(CO3)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves the reaction of 4-methyl-1,2-phenylenediamine with 4,4-dimethyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, including the preparation of intermediates and their subsequent reaction to form the final product. The process may also include purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2,2’-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Scientific Research Applications of 2,2'-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole)

2,2'-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) is an organic compound featuring two oxazole rings attached to a methyl-substituted phenylene group. This compound has various applications in scientific research, spanning chemistry, biology, medicine, and industry.

Applications

- Chemistry The compound is used as a reagent or intermediate in organic synthesis.

- Biology It is studied for its potential biological activities and interactions with biomolecules. Research indicates that compounds containing oxazole rings exhibit antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in cellular models.

- Medicine It is investigated for potential therapeutic properties and applications in drug development. The compound has demonstrated selective cytotoxic effects against various cancer types, including breast and colon cancer cells, inducing apoptosis via caspase activation.

- Industry It is utilized in the production of various industrial chemicals and materials.

Biological Activities

The compound has potential biological activities, including antioxidant and antimicrobial properties, and cytotoxic effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect |

|---|---|

| Antioxidant | Scavenging free radicals |

| Antimicrobial | Inhibition of bacterial growth (Gram-positive & negative) |

| Cytotoxic | Induction of apoptosis in cancer cell lines |

Table 2: Cytotoxicity Results on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| HT-29 (Colon Cancer) | 20 | Disruption of mitochondrial membrane |

| HeLa (Cervical Cancer) | 18 | Cell cycle arrest at G2/M phase |

Case Studies

- Antioxidant Efficacy in Cellular Models: In a controlled study involving human fibroblast cells exposed to oxidative stress, treatment with 2,2'-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) resulted in a significant reduction in reactive oxygen species (ROS) levels. The study concluded that the compound could be a potential candidate for developing antioxidant therapies.

- Antimicrobial Activity Against Resistant Strains: A recent investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.

Mechanism of Action

The mechanism of action of 2,2’-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of 2,2'-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) with structurally and functionally related bis-oxazoline derivatives:

Key Comparative Insights:

Structural Variations: The target compound features a 4-methyl-1,2-phenylene bridge, which provides moderate steric bulk and electron-donating properties. The bromo analog (S-5.9) replaces the methyl group with a bromine atom, enhancing both steric hindrance and electron-withdrawing effects. This substitution may alter metal-ligand coordination dynamics . Cycloheptane-based ligands employ a non-aromatic, chiral bridge, enabling distinct spatial arrangements critical for enantioselectivity in catalysis .

Functional Performance: The target compound’s methyl groups stabilize metal complexes without excessive steric demand, making it versatile for a broad range of catalytic reactions. The bromo analog’s heavier halogen atom may enhance ligand rigidity or modify redox properties, though its applications remain less documented. Cycloheptane-based ligands exhibit superior chiral induction due to their rigid, non-planar bridges, often outperforming aryl-bridged analogs in asymmetric hydrogenation .

Stability and Handling :

- The target compound and bromo analog require standard storage conditions, while cycloheptane-based ligands demand refrigeration (0–6°C), indicating higher sensitivity to thermal degradation .

Their utility lies in synthetic chemistry rather than bioactivity .

Biological Activity

The compound 2,2'-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity through various studies and findings, including data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : 2,2'-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole)

- Molecular Formula : CHNO

- Molecular Weight : 420.52 g/mol

- CAS Number : 1646828-17-2

The structure of the compound features two oxazole rings linked by a 4-methyl-1,2-phenylene moiety. The oxazole rings contribute to the compound's potential bioactivity due to their heterocyclic nature.

Antioxidant Activity

Research has indicated that compounds containing oxazole rings exhibit significant antioxidant properties. A study demonstrated that derivatives of oxazole were effective in scavenging free radicals and reducing oxidative stress in cellular models. The antioxidant activity is attributed to the ability of the oxazole moiety to donate electrons and stabilize free radicals.

Antimicrobial Properties

The antimicrobial activity of 2,2'-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) has been evaluated against various bacterial and fungal strains. In vitro studies showed that this compound exhibited notable inhibitory effects on Gram-positive and Gram-negative bacteria, as well as certain fungal species. The mechanism of action is believed to involve disruption of microbial cell membranes.

Cytotoxic Effects

Several studies have assessed the cytotoxicity of this compound on cancer cell lines. The results indicated that it possesses selective cytotoxic effects against various cancer types, including breast and colon cancer cells. The compound's ability to induce apoptosis in these cells was confirmed through assays measuring caspase activity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Inhibition of bacterial growth (Gram-positive & negative) | |

| Cytotoxic | Induction of apoptosis in cancer cell lines |

Table 2: Cytotoxicity Results on Cancer Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| HT-29 (Colon Cancer) | 20 | Disruption of mitochondrial membrane |

| HeLa (Cervical Cancer) | 18 | Cell cycle arrest at G2/M phase |

Case Study 1: Antioxidant Efficacy in Cellular Models

In a controlled study involving human fibroblast cells exposed to oxidative stress, treatment with 2,2'-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) resulted in a significant reduction in reactive oxygen species (ROS) levels. The study concluded that the compound could be a potential candidate for developing antioxidant therapies.

Case Study 2: Antimicrobial Activity Against Resistant Strains

A recent investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.